molecular formula C22H23NO5 B2770609 4-(Fmoc-N-methyl-amino)tetrahydropyran-4-carboxylic acid CAS No. 1698161-95-3

4-(Fmoc-N-methyl-amino)tetrahydropyran-4-carboxylic acid

Cat. No.: B2770609
CAS No.: 1698161-95-3
M. Wt: 381.428
InChI Key: PZUBEHIUKREFNJ-UHFFFAOYSA-N
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Description

4-(Fmoc-N-methyl-amino)tetrahydropyran-4-carboxylic acid is a complex organic compound with a molecular formula of C29H31NO7. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protecting group for amines .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Fmoc-N-methyl-amino)tetrahydropyran-4-carboxylic acid typically involves the protection of the amino group with the Fmoc group. This can be achieved through the reaction of the amino acid with fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium carbonate . The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including crystallization and chromatography, to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(Fmoc-N-methyl-amino)tetrahydropyran-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sodium azide for azide formation, lithium aluminum hydride for reduction, and various acids and bases for substitution reactions . The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction with lithium aluminum hydride can yield amines, while oxidation can produce carboxylic acids .

Scientific Research Applications

Properties

IUPAC Name

4-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]oxane-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO5/c1-23(22(20(24)25)10-12-27-13-11-22)21(26)28-14-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,19H,10-14H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZUBEHIUKREFNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4(CCOCC4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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